![molecular formula C12H10Cl2NNaO4 B6609147 rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, cis CAS No. 2866323-30-8](/img/structure/B6609147.png)
rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, cis, is a stereochemically complex organic compound. Its structural intricacies make it a fascinating subject for synthetic chemists and researchers. It is used in various scientific and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, cis, involves multiple steps:
Formation of the oxolane ring: : Typically achieved via the cyclization of a linear precursor under acidic or basic conditions.
Introduction of the 3,5-dichlorophenyl group: : Often accomplished through a nucleophilic substitution reaction.
Formation of the carbamoyl group: : Commonly done using reagents such as carbamoyl chloride or related derivatives.
Stereochemical control: : Ensuring the (2R,5S) configuration typically involves chiral catalysts or auxiliaries to direct the formation of the desired stereoisomer.
Industrial production methods can involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and advanced catalytic systems.
Analyse Chemischer Reaktionen
Types of Reactions
rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, cis, undergoes various chemical reactions, including:
Oxidation: : Can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: : Reduction reactions can lead to the formation of amines or alcohols.
Substitution: : The dichlorophenyl group can undergo substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: : Uses reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Involves reagents such as lithium aluminium hydride or hydrogen gas over a palladium catalyst.
Substitution: : Uses nucleophiles like amines or thiols under conditions like reflux or microwave irradiation.
Major Products
Oxidation: : Generates products like carboxylic acids or aldehydes.
Reduction: : Leads to products like amines or alcohols.
Substitution: : Forms new compounds with various functional groups replacing chlorine.
Wissenschaftliche Forschungsanwendungen
rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, cis, is valuable in multiple fields:
Chemistry: : Used as a building block in organic synthesis, especially in the construction of more complex molecules.
Biology: : Employed in studying biochemical pathways due to its interaction with specific enzymes or receptors.
Medicine: : Investigated for potential therapeutic uses, such as anti-inflammatory or antimicrobial agents.
Industry: : Used in the production of pharmaceuticals and fine chemicals due to its reactive functional groups.
Wirkmechanismus
The mechanism by which rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, cis, exerts its effects varies with its application. Generally, it interacts with molecular targets through hydrogen bonding, electrostatic interactions, and van der Waals forces. In biological systems, it might inhibit or activate enzymes, receptors, or other proteins, thus influencing biochemical pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Comparing rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, cis, with similar compounds highlights its uniqueness. Similar compounds include:
Sodium 2R,5S-5-[(3,4-dichlorophenyl)carbamoyl]oxolane-2-carboxylate: : Differs in the position of chlorine atoms on the phenyl ring.
Sodium 2R,5S-5-[(3,5-dichlorophenyl)carbamoyl]oxane-2-carboxylate: : Differs in the ring structure (oxane vs. oxolane).
Its unique stereochemistry and functional groups make this compound, especially valuable in targeted scientific and industrial applications, offering distinct reactivity and interaction profiles compared to its analogs.
Let me know if there's anything more you'd like to explore about this compound.
Eigenschaften
IUPAC Name |
sodium;(2S,5R)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO4.Na/c13-6-3-7(14)5-8(4-6)15-11(16)9-1-2-10(19-9)12(17)18;/h3-5,9-10H,1-2H2,(H,15,16)(H,17,18);/q;+1/p-1/t9-,10+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLDQCJEZFSJNV-UXQCFNEQSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@H]1C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2NNaO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
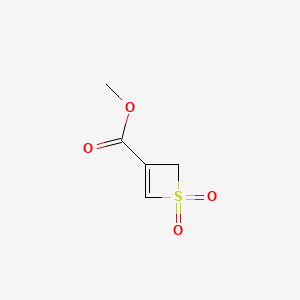
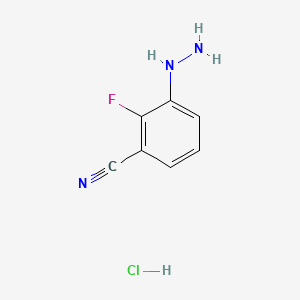
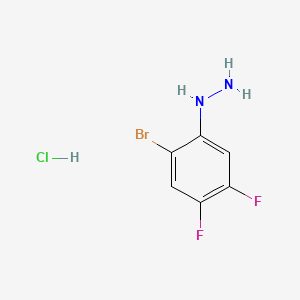
![3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine](/img/structure/B6609092.png)
![2-{[6-(trifluoromethyl)pyridin-3-yl]oxy}ethan-1-amine hydrochloride](/img/structure/B6609104.png)
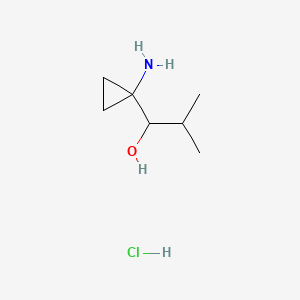
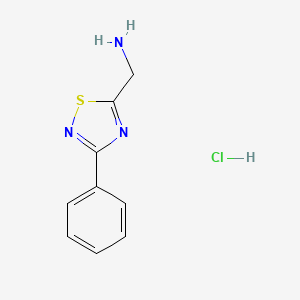
![rac-2-[(3R,4R)-4-methyl-1-(propane-2-sulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride, trans](/img/structure/B6609119.png)
![rac-methyl (1R,5R,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B6609120.png)
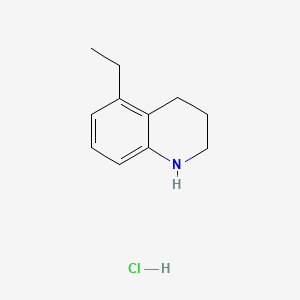
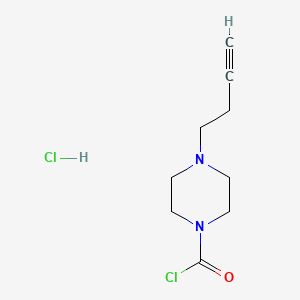
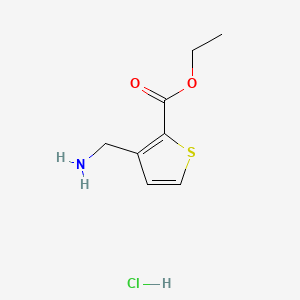
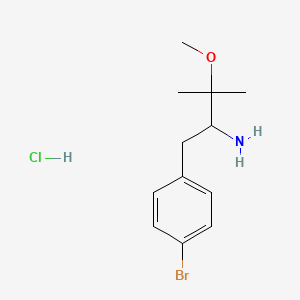
![(2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid, trifluoroacetic acid](/img/structure/B6609165.png)
